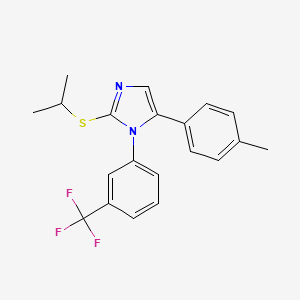![molecular formula C16H13ClF3N3O2 B2939694 5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034530-00-0](/img/structure/B2939694.png)
5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chloro group and an oxy-piperidinyl trifluorobenzoyl moiety, making it a subject of interest in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 5-chloropyrimidine with 1-(2,3,4-trifluorobenzoyl)piperidine in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.
Hydrolysis: The ester linkage in the trifluorobenzoyl moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while hydrolysis can produce the corresponding carboxylic acids and alcohols.
科学的研究の応用
5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The trifluorobenzoyl moiety can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
類似化合物との比較
Similar Compounds
- 5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}benzene
- 5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}thiophene
Uniqueness
Compared to similar compounds, 5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine stands out due to its pyrimidine ring, which can engage in unique interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with specific properties .
特性
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O2/c17-9-6-21-16(22-7-9)25-10-2-1-5-23(8-10)15(24)11-3-4-12(18)14(20)13(11)19/h3-4,6-7,10H,1-2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJAZJJBTFADKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C(=C(C=C2)F)F)F)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
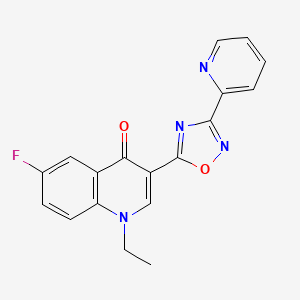
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2939612.png)

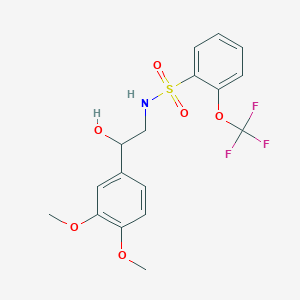

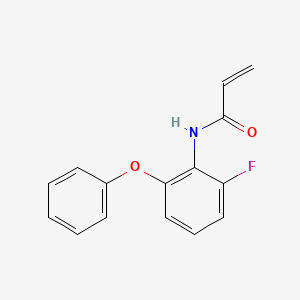

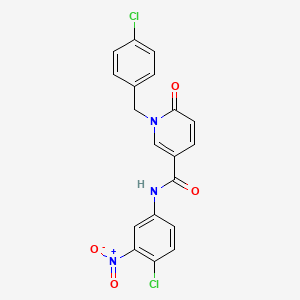
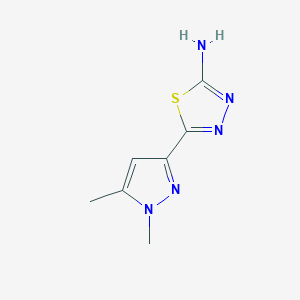

![12-(4-chlorophenyl)-4-methyl-2-oxo-N-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2939628.png)
![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2939629.png)
